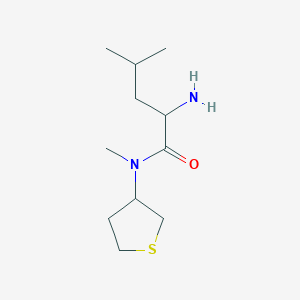
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide is an organic compound with the molecular formula C11H22N2OS It is characterized by the presence of an amino group, a thiolane ring, and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-dimethylpentanoic acid with thiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amides or amines.
Applications De Recherche Scientifique
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The thiolane ring and amino group are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)butanamide
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)hexanamide
- 2-amino-N,4-dimethyl-N-(thiolan-3-yl)propanamide
Uniqueness
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide stands out due to its specific chain length and the presence of both an amino group and a thiolane ring
Propriétés
Formule moléculaire |
C11H22N2OS |
|---|---|
Poids moléculaire |
230.37 g/mol |
Nom IUPAC |
2-amino-N,4-dimethyl-N-(thiolan-3-yl)pentanamide |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)6-10(12)11(14)13(3)9-4-5-15-7-9/h8-10H,4-7,12H2,1-3H3 |
Clé InChI |
UOHQYWMZEIRKRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)N(C)C1CCSC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


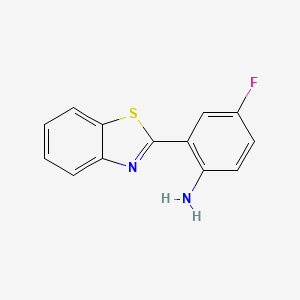
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
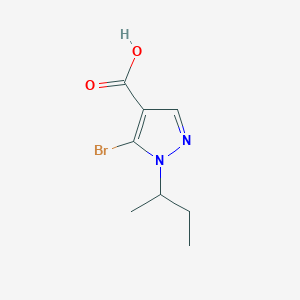
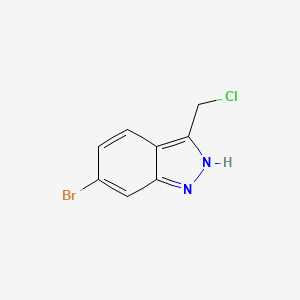
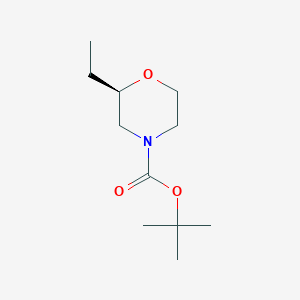
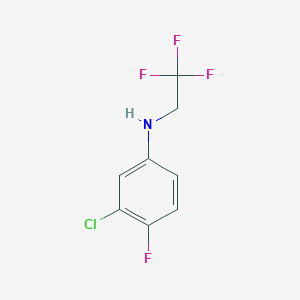
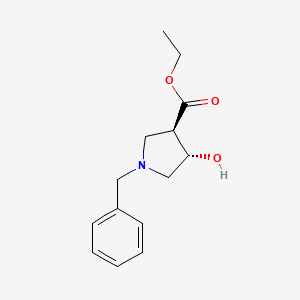
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
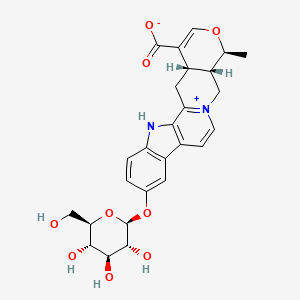

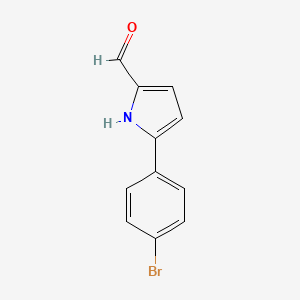
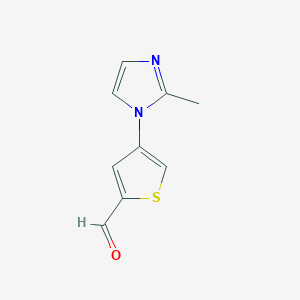
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
